molecular formula C11H12BrClO2 B13301953 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane

3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane

Cat. No.: B13301953
M. Wt: 291.57 g/mol
InChI Key: FAIULFARMHVHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane is an organic compound with the molecular formula C11H12BrClO2. It is a derivative of oxolane, featuring a bromine atom at the 3-position and a 4-chlorophenylmethoxy group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane typically involves the reaction of 3-bromooxolane with 4-chlorophenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3-azido-4-[(4-chlorophenyl)methoxy]oxolane.

    Oxidation: Formation of this compound-2-one.

    Reduction: Formation of 4-[(4-chlorophenyl)methoxy]oxolane.

Scientific Research Applications

3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane
  • 3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane
  • 3-Bromo-4-methoxybenzaldehyde

Uniqueness

3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

3-bromo-4-[(4-chlorophenyl)methoxy]oxolane

InChI

InChI=1S/C11H12BrClO2/c12-10-6-14-7-11(10)15-5-8-1-3-9(13)4-2-8/h1-4,10-11H,5-7H2

InChI Key

FAIULFARMHVHKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)Br)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.